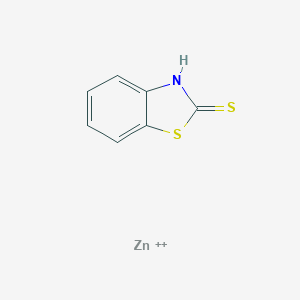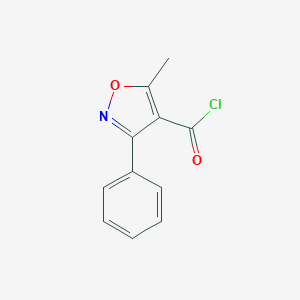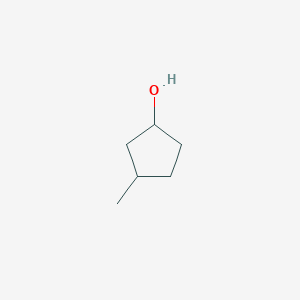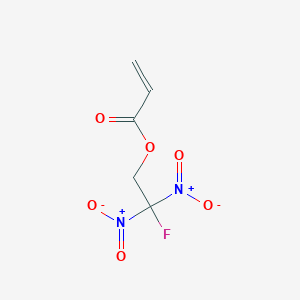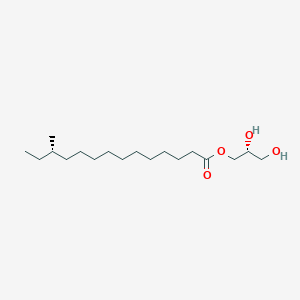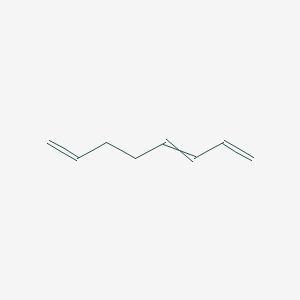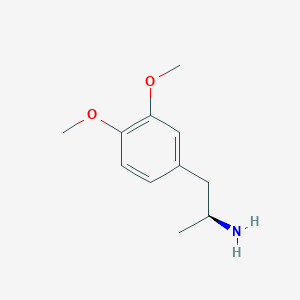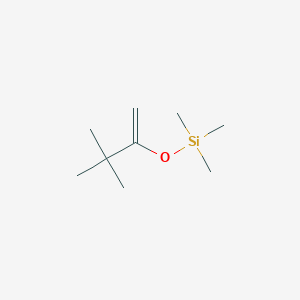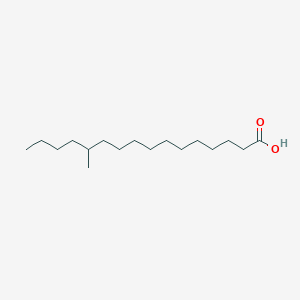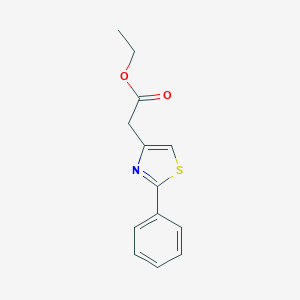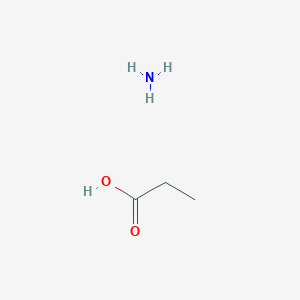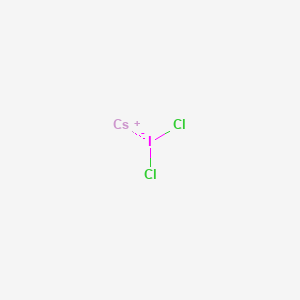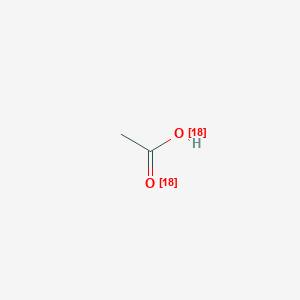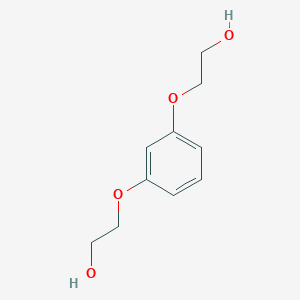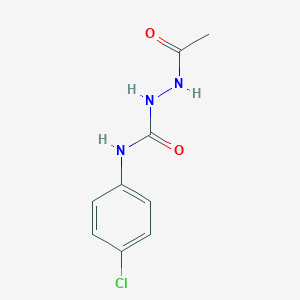
1-Acetyl-4-(4-chlorophenyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-chlorophenyl)semicarbazide, also known as Semicarbazide hydrochloride, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely studied for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Acetyl-4-(4-chlorophenyl)semicarbazide has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart. Additionally, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-4-(4-chlorophenyl)semicarbazide in lab experiments is its wide range of potential therapeutic applications. Additionally, it has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Acetyl-4-(4-chlorophenyl)semicarbazide. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of acetic anhydride and semicarbazide hydrochloride in the presence of a catalyst. The resulting product is then reacted with 4-chlorobenzaldehyde to form the final compound.
Applications De Recherche Scientifique
1-Acetyl-4-(4-chlorophenyl)semicarbazide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
17075-31-9 |
|---|---|
Nom du produit |
1-Acetyl-4-(4-chlorophenyl)semicarbazide |
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
1-acetamido-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Clé InChI |
UBENNUHYTNPAOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



